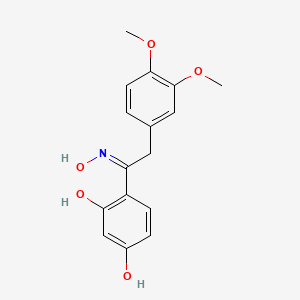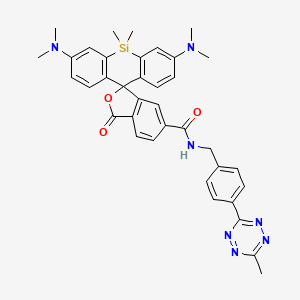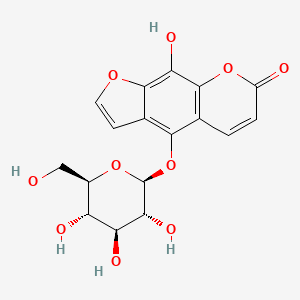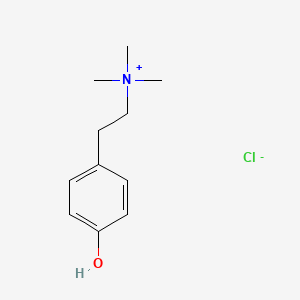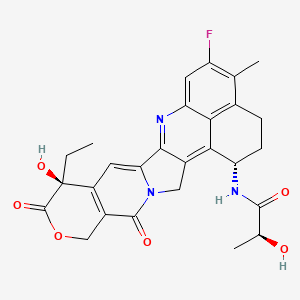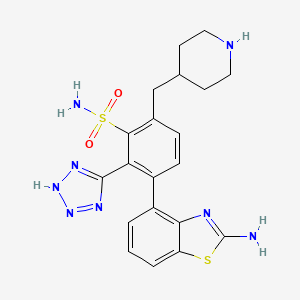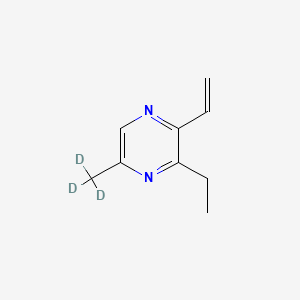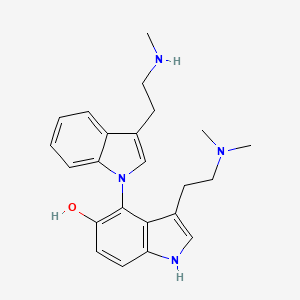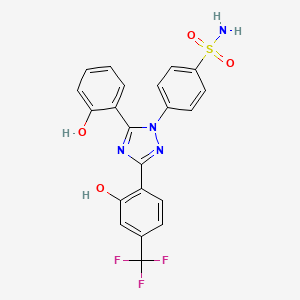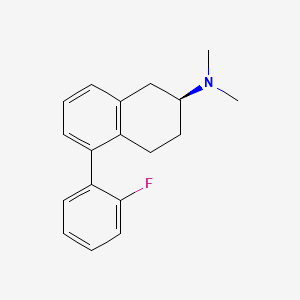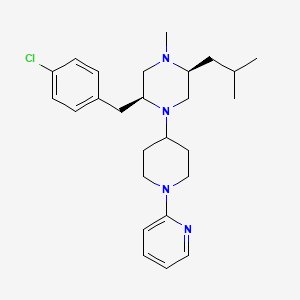
chi3L1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chitinase-3-like protein 1 inhibitor 2 (chi3L1-IN-2) is a compound that targets chitinase-3-like protein 1, a glycoprotein involved in various biological processes including inflammation, macrophage polarization, apoptosis, and carcinogenesis . This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases and cancer .
準備方法
The preparation of chi3L1-IN-2 involves several steps. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and diluted with double-distilled water (ddH2O) to achieve the desired concentration
化学反応の分析
Chi3L1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Chi3L1-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of chitinase-3-like protein 1 and its effects on various biological processes . In biology and medicine, this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions associated with elevated levels of chitinase-3-like protein 1 . The compound is also used in industrial research to develop new drugs and therapeutic agents targeting chitinase-3-like protein 1 .
作用機序
The mechanism of action of chi3L1-IN-2 involves its binding to chitinase-3-like protein 1, thereby inhibiting its activity . This inhibition leads to a reduction in inflammation, macrophage polarization, apoptosis, and carcinogenesis. The molecular targets of this compound include various receptors and signaling pathways involved in these biological processes . For example, this compound interacts with the CD44 receptor, mediating the epithelial-mesenchymal transition of cancer cells and promoting tumor progression .
類似化合物との比較
Chi3L1-IN-2 is unique in its specific targeting of chitinase-3-like protein 1. Similar compounds include other inhibitors of chitinase-3-like protein 1, such as K284, which also targets the chitin-binding domain of the protein . Another similar compound is YKL40, a glycoprotein involved in various biological functions and associated with disease activity and severity . This compound stands out due to its specific mechanism of action and potential therapeutic applications in treating inflammatory diseases and cancer.
特性
分子式 |
C26H37ClN4 |
|---|---|
分子量 |
441.0 g/mol |
IUPAC名 |
(2S,5S)-5-[(4-chlorophenyl)methyl]-1-methyl-2-(2-methylpropyl)-4-(1-pyridin-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C26H37ClN4/c1-20(2)16-24-19-31(23-11-14-30(15-12-23)26-6-4-5-13-28-26)25(18-29(24)3)17-21-7-9-22(27)10-8-21/h4-10,13,20,23-25H,11-12,14-19H2,1-3H3/t24-,25-/m0/s1 |
InChIキー |
DLKOYFICKLBEHK-DQEYMECFSA-N |
異性体SMILES |
CC(C)C[C@H]1CN([C@H](CN1C)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=CC=CC=N4 |
正規SMILES |
CC(C)CC1CN(C(CN1C)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


